Tributyl(méthyl)phosphanium méthyl carbonate

Vue d'ensemble

Description

Tributyl(methyl)phosphanium methyl carbonate is an organic phosphonium compound. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is characterized by its stability and reactivity, making it a valuable component in many chemical processes.

Applications De Recherche Scientifique

Tributyl(methyl)phosphanium methyl carbonate has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst in various organic synthesis reactions, including Michael additions and Wittig reactions.

Biology: It is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

Medicine: It is explored for its antimicrobial properties and potential use in developing new antibiotics.

Industry: It is used in the production of polymers and as a stabilizer in the manufacture of plastics and resins.

Mécanisme D'action

Target of Action

Phosphonium-based compounds, including this one, are known for their thermal and chemical stability , suggesting they may interact with a variety of biological and chemical systems.

Mode of Action

Phosphonium-based ionic liquids, which this compound is a part of, are known for their versatility in various applications, including as catalysts in organic synthesis .

Result of Action

Phosphonium-based ionic liquids are known for their potential in various applications, suggesting they may have diverse effects depending on the context .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Tributyl(methyl)phosphanium methyl carbonate . For instance, phosphonium-based ionic liquids are known for their good thermal stability, beneficial for high-temperature operation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Tributyl(methyl)phosphanium methyl carbonate can be synthesized through the reaction of tributylphosphine with methyl chloroformate. The reaction typically occurs under controlled conditions, with the presence of a base such as triethylamine to neutralize the hydrochloric acid by-product. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of tributyl(methyl)phosphanium methyl carbonate involves large-scale reactors where the reactants are mixed and allowed to react under controlled temperatures and pressures. The product is then purified through distillation or recrystallization to achieve the desired purity levels.

Analyse Des Réactions Chimiques

Types of Reactions

Tributyl(methyl)phosphanium methyl carbonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form phosphines.

Substitution: It can undergo nucleophilic substitution reactions where the methyl carbonate group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity of the products.

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphonium compounds, depending on the type of reaction and reagents used.

Comparaison Avec Des Composés Similaires

Similar Compounds

Tributylphosphine: Similar in structure but lacks the methyl carbonate group, making it less reactive in certain reactions.

Methyltriphenylphosphonium bromide: Contains a triphenylphosphonium group instead of tributyl, leading to different reactivity and applications.

Tetra-n-butylphosphonium bromide: Another phosphonium salt with different alkyl groups, affecting its solubility and reactivity.

Uniqueness

Tributyl(methyl)phosphanium methyl carbonate is unique due to its combination of tributyl and methyl carbonate groups, which confer specific reactivity and stability. This makes it particularly useful in catalytic applications and as a stabilizer in industrial processes.

Activité Biologique

Tributyl(methyl)phosphanium methyl carbonate (TBMPC) is a phosphonium salt that has garnered attention in various fields, including organic synthesis and materials science. However, its biological activity remains less explored. This article synthesizes current knowledge regarding the biological implications of TBMPC, drawing from diverse research sources.

Chemical Structure and Properties

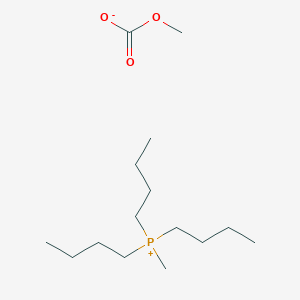

TBMPC is characterized by its phosphonium core, which is known for its ability to participate in nucleophilic substitution reactions. The compound's structure can be represented as follows:

- Chemical Formula : CHOP

- CAS Number : [B050760]

The presence of the methyl carbonate group contributes to its reactivity and potential biological interactions.

Cytotoxicity Studies

Cytotoxicity evaluations are crucial for understanding the safety profile of TBMPC. Preliminary investigations indicate that phosphonium salts can exhibit cytotoxic effects on human cell lines. The cytotoxicity is often dose-dependent, with higher concentrations leading to increased cell death. Research has indicated that such compounds may induce apoptosis through mitochondrial pathways, although specific data on TBMPC's cytotoxic mechanisms are still required.

Enzyme Inhibition

Phosphonium compounds have been identified as potential inhibitors of certain enzymes, particularly those involved in metabolic pathways. For example, studies have shown that similar compounds can inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine, affecting synaptic transmission and potentially leading to neurotoxic effects.

Case Studies and Research Findings

-

Antimicrobial Activity Against Staphylococcus aureus

- Study : A study evaluated the antimicrobial efficacy of various phosphonium salts against Staphylococcus aureus.

- Findings : Compounds with longer alkyl chains exhibited enhanced activity. While TBMPC was not directly tested, its structural analogs showed promising results in disrupting bacterial membranes.

-

Cytotoxic Effects on Cancer Cell Lines

- Study : Research focused on the cytotoxic effects of phosphonium salts on human cancer cell lines.

- Findings : The study reported IC values indicating significant cytotoxicity at micromolar concentrations for related compounds. TBMPC's specific IC remains to be determined but could be inferred based on structural similarities.

-

Enzyme Inhibition Profile

- Study : An investigation into enzyme inhibition by phosphonium salts highlighted their potential as AChE inhibitors.

- Findings : Compounds demonstrated competitive inhibition patterns, suggesting that TBMPC may similarly affect enzymatic functions.

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

methyl carbonate;tributyl(methyl)phosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H30P.C2H4O3/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;1-5-2(3)4/h5-13H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZYYIQABNHXUNJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[P+](C)(CCCC)CCCC.COC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H33O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584833 | |

| Record name | Tributyl(methyl)phosphanium methyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120256-45-3 | |

| Record name | Tributyl(methyl)phosphanium methyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tributylmethylphosphonium methyl carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.